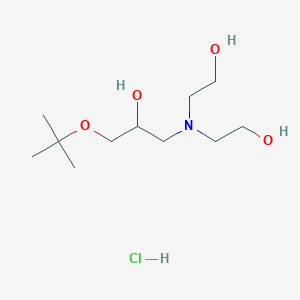![molecular formula C18H11F2N3O3S B2929577 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 868375-18-2](/img/structure/B2929577.png)
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H11F2N3O3S and its molecular weight is 387.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anti-inflammatory Agents : Novel acetic acid derivatives containing the thiazolidinone ring and the target compound have been synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models. These compounds have also demonstrated good gastrointestinal safety profiles (Nikalje et al., 2015).
Hypoglycemic and Hypolipidemic Activities : Some derivatives of the target compound have shown significant reduction in blood glucose, cholesterol, and triglyceride levels in animal models, suggesting potential applications in treating type-2 diabetes (Mehendale-Munj et al., 2011).
Anticonvulsant Evaluation : Derivatives of the compound, specifically N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, have been evaluated for anticonvulsant activities, showing significant effectiveness against certain seizure models in mice (Nath et al., 2021).
Antibacterial Activity : Certain acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties showed antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Antitumor Activity : Some benzothiazole derivatives of the compound have been synthesized and evaluated for antitumor activity, showing considerable activity against various cancer cell lines (Yurttaş et al., 2015).
Molecular Docking and Modeling Studies
Molecular Docking : Studies have been conducted to understand the binding affinity of synthesized compounds towards human serum albumin (HSA), providing insights into their potential biological interactions and activities (Nikalje et al., 2015).
Computational Analysis : Computational and quantum chemical studies have been performed on bioactive benzothiazolinone acetamide analogs. These studies include molecular docking with cyclooxygenase 1 (COX1) and photovoltaic efficiency modeling, indicating potential applications in dye-sensitized solar cells (Mary et al., 2020).
Versatile Intermediates in Chemical Synthesis
Intermediate in Diverse Synthesis : N-Acyl-3,3-difluoro-2-oxoindoles, structurally related to the target compound, have been used as intermediates in various chemical reactions, leading to the formation of a variety of pharmacologically relevant products (Boechat et al., 2008).
Catalysis in Transesterification/Acylation Reactions : Studies have explored the use of N-heterocyclic carbenes, related to the target compound, as catalysts in transesterification between esters and alcohols, demonstrating their potential as versatile nucleophilic catalysts (Grasa et al., 2002).
Propiedades
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O3S/c1-22-15-12(20)6-9(19)7-13(15)27-18(22)21-14(24)8-23-16(25)10-4-2-3-5-11(10)17(23)26/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCHFPXYHXYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2929494.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)
![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)


![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)


![3'-(3-Chloro-4-methoxyphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2929512.png)

